

# Pirbenicillin: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Pirbenicillin

Cat. No.: B1242104

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## Abstract

**Pirbenicillin** is a semisynthetic penicillin derivative that has demonstrated notable antibacterial activity, particularly against *Pseudomonas aeruginosa*. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of **Pirbenicillin**, including its physicochemical characteristics, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental methodologies are provided for key studies, and all quantitative data are summarized in structured tables for comparative analysis. The mechanism of action, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis, is also elucidated.

## Chemical Structure and Physicochemical Properties

**Pirbenicillin** is chemically designated as (2S,5R,6R)-6-[[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid<sup>[1]</sup>. Its core structure consists of a  $\beta$ -lactam ring fused to a thiazolidine ring, characteristic of the penicillin class, with a complex acyl side chain responsible for its specific antibacterial spectrum and properties.

Table 1: Physicochemical Properties of **Pirbenicillin**

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>26</sub> N <sub>6</sub> O <sub>5</sub> S	[1]
Molecular Weight	510.6 g/mol	[1]
IUPAC Name	(2S,5R,6R)-6-[[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[1]
CAS Number	55975-92-3	[1]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
pKa	Not specified in provided results	
Melting Point	Not specified in provided results	

## In Vitro Antibacterial Activity

**Pirbenicillin** exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its efficacy is particularly notable against *Pseudomonas aeruginosa*, showing a three- to fourfold greater potency than carbenicillin both in vitro and in vivo. The in vitro activity of **Pirbenicillin** is influenced by factors such as inoculum size and pH.

Table 2: In Vitro Activity of **Pirbenicillin** and Comparator Agents against *Pseudomonas aeruginosa*

Inoculum (CFU/mL)	pH	Agent	Median MIC (µg/mL)	Reference
~10 <sup>5</sup>	Not Specified	Pirbenicillin	3.1	
Ticarcillin	12.5			
Carbenicillin	25			
10 <sup>7</sup>	Not Specified	Pirbenicillin	6.25	
Ticarcillin	12.5			
Carbenicillin	50			
10 <sup>8</sup> to 10 <sup>9</sup>	Not Specified	Pirbenicillin	50	
Ticarcillin	50			
Carbenicillin	100			
Not Specified	6	Pirbenicillin (at 6.25 µg/mL)	7% of strains inhibited	
7	Pirbenicillin (at 6.25 µg/mL)	11% of strains inhibited		
8	Pirbenicillin (at 6.25 µg/mL)	57% of strains inhibited		

**Pirbenicillin** has also demonstrated activity against various isolates of *Escherichia coli*, *Serratia*, *Citrobacter*, and *Enterobacter*, with Minimum Inhibitory Concentration (MIC) values comparable to those of carbenicillin. Furthermore, it is more active than carbenicillin against certain Gram-positive bacteria, notably *Streptococcus faecalis*. However, it is reported to be less active than carbenicillin against *Proteus* species and is inactive against ampicillin-resistant strains of *E. coli*.

## Pharmacokinetics

Pharmacokinetic studies in mice have shown that the disposition of **Pirbenicillin** can be described by a two-compartment open model following rapid intravenous administration.

Table 3: Pharmacokinetic Parameters of **Pirbenicillin** in Mice

Parameter	Value
Biological Half-Life ( $t_{1/2}$ )	Not specified in provided results
Apparent Volume of Distribution ( $V_d$ )	Not specified in provided results
Total Body Clearance (CL)	Not specified in provided results
Distribution Rate Constants ( $k_{12}$ , $k_{21}$ )	Not specified in provided results
Elimination Rate Constant ( $k_{el}$ )	Not specified in provided results

Detailed quantitative values for the pharmacokinetic parameters were not available in the provided search results.

## Mechanism of Action

As a member of the penicillin class of antibiotics, **Pirbenicillin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.



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Mechanism of action of **Pirbenicillin**.

**Pirbenicillin** binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall. The resulting disruption of cell wall synthesis leads to weakening of the cell wall and ultimately causes cell lysis.

## Experimental Protocols

## Determination of Minimum Inhibitory Concentration (MIC)

The in vitro susceptibility of bacterial isolates to **Pirbenicillin** is determined using the agar dilution method.

Protocol:

- **Preparation of Antibiotic Solutions:** Stock solutions of **Pirbenicillin**, carbenicillin, and ticarcillin are prepared and serially diluted to obtain a range of concentrations.
- **Preparation of Agar Plates:** Mueller-Hinton agar is prepared and cooled to 50°C. The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.
- **Inoculum Preparation:** The bacterial isolates to be tested are grown overnight in a suitable broth medium. The cultures are then diluted to achieve a standardized inoculum density (e.g., approximately  $10^4$  CFU per spot).
- **Inoculation:** A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.
- **Incubation:** The inoculated plates are incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

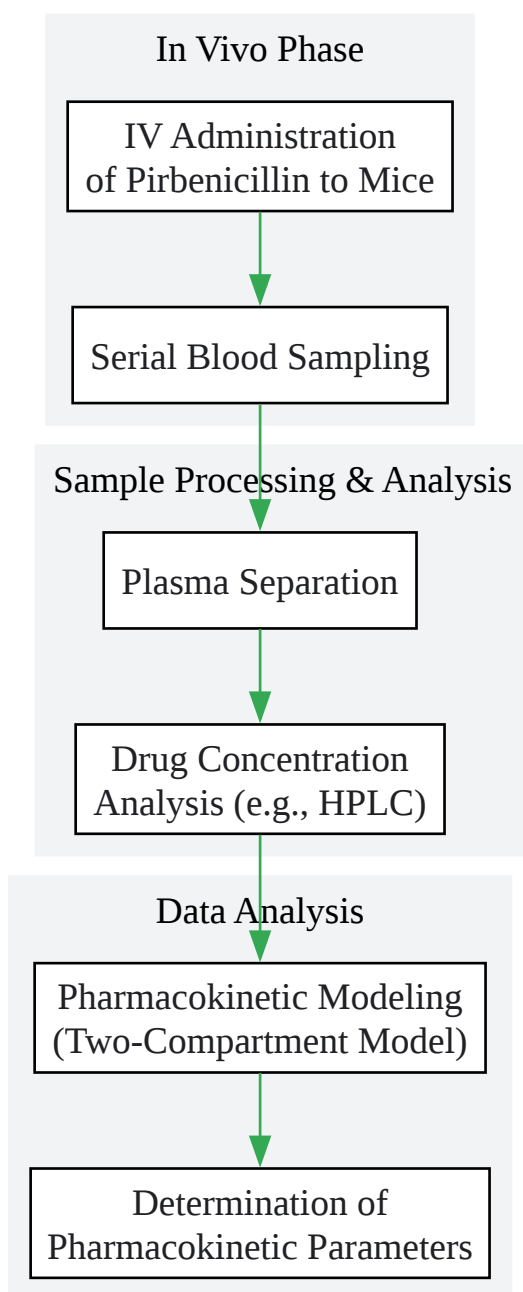
## Pharmacokinetic Study in Mice

The pharmacokinetic profile of **Pirbenicillin** is evaluated in mice following intravenous administration.

Protocol:

- **Animal Model:** Male albino mice are used for the study.
- **Drug Administration:** **Pirbenicillin** sodium salt is dissolved in a sterile vehicle and administered as a single rapid intravenous bolus injection into a tail vein.

- **Blood Sampling:** Blood samples are collected from the retro-orbital sinus at various time points post-administration (e.g., 1, 3, 5, 10, 15, 20, 30, 45, and 60 minutes). To avoid excessive blood loss from a single animal, different groups of mice are used for different sets of time points.
- **Sample Processing:** The collected blood samples are centrifuged to separate the plasma.
- **Drug Concentration Analysis:** The concentration of **Pirbenicillin** in the plasma samples is determined using a suitable analytical method, such as a microbiological assay or a chromatographic technique (e.g., HPLC).
- **Pharmacokinetic Analysis:** The plasma concentration-time data are then analyzed using a two-compartment open model to determine the various pharmacokinetic parameters.



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## References

- 1. Laboratory studies with a new broad-spectrum penicillin, pirbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
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